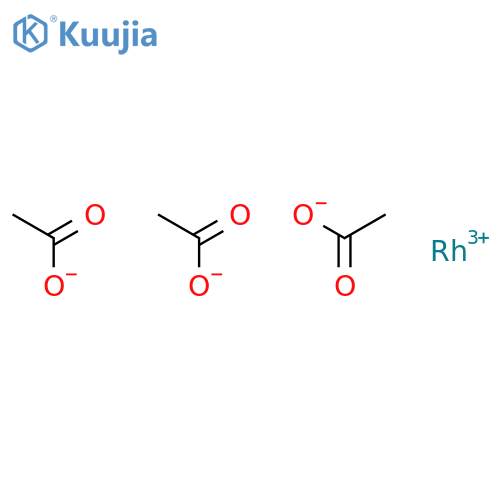Cas no 42204-14-8 (Rhodium acetate)

Rhodium acetate structure
Rhodium acetate 化学的及び物理的性質
名前と識別子
-
- Rhodium acetate
- Hexa(acetato)-mu-oxotris(aqua)trirhodium(III) acetate
- RHODIUM ACETATE HYDRATE
- Hexa(acetato)-μ-oxotris(aqua)trirhodium(III) acetate
- Hexa(acetato)-β-oxotris(aqua)trirhodium(III) acetate
- Hexa(acetato)-^M-oxotris(aqua)trirhodiuM(III) acetate
- Aceticacid, rhodium salt (9CI)
- MFCD22495369
- AKOS015837572
- EINECS 255-707-9
- F82329
- SVOOVMQUISJERI-UHFFFAOYSA-K
- DTXSID1067178
- rhodiumacetate
- Acetic acid, rhodium(3+) salt
- NS00084197
- rhodium(iii)acetate
- A911874
- 26105-49-7
- Rhodium(3+) acetate
- 42204-14-8
- diacetoxyrhodium or rhodium acetate
- rhodium(3+) triacetate
- rhodium(3+);triacetate
- RHODIUM(III) ACETATE
- EINECS 247-460-0
- AMY22485
- Acetic acid, rhodium(3+) salt (3:1)
-
- MDL: MFCD01074923
- インチ: InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
- InChIKey: SVOOVMQUISJERI-UHFFFAOYSA-K
- ほほえんだ: [Rh+3].CC([O-])=O.CC([O-])=O.CC([O-])=O
計算された属性
- せいみつぶんしりょう: 791.83600
- どういたいしつりょう: 222.948
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 25.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: -1
- 疎水性パラメータ計算基準値(XlogP): 未確定
- トポロジー分子極性表面積: 40.1
- 互変異性体の数: 161
じっけんとくせい
- 色と性状: ふん
- ふってん: 117.1 °C at 760 mmHg
- フラッシュポイント: 40 °C
- PSA: 221.02000
- LogP: -0.16470
- ようかいせい: 可溶性
Rhodium acetate セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H341,H319
-
警告文:
P280,P281,P305
P351
P338,P308
P313,P405,P501A - 危険物輸送番号:1759
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
Rhodium acetate 税関データ
- 税関コード:2915299090
- 税関データ:
中国税関コード:
2915299090概要:
HS:2915299090他の酢酸エステル税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)付加価値税:17.0%最恵国関税:5.5% 一般関税:50.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29152999090酢酸塩。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:50.0%
Rhodium acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 3106CC-500MG |
Rhodium Acetate |
42204-14-8 | Rdcontent;37.5~40.0% | 500mg |
$371.51 | 2023-09-19 | |
| eNovation Chemicals LLC | Y1238434-1g |
Rhodium acetate |
42204-14-8 | 98% | 1g |
$290 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R23720-1g |
Rhodium acetate |
42204-14-8 | 98% | 1g |
¥1921.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R23721-1g |
Rhodium acetate |
42204-14-8 | 1g |
¥4738.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R053823-250mg |
Rhodium acetate |
42204-14-8 | 98% | 250mg |
¥2012 | 2023-09-09 | |
| TRC | R318775-1mg |
Rhodium Acetate |
42204-14-8 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | R318775-10mg |
Rhodium Acetate |
42204-14-8 | 10mg |
$1499.00 | 2023-05-17 | ||
| BAI LING WEI Technology Co., Ltd. | 407678-5G |
Rhodium acetate, 40% Rh |
42204-14-8 | 5G |
¥ 11550 | 2022-04-26 | ||
| eNovation Chemicals LLC | Y1238434-250mg |
Rhodium acetate |
42204-14-8 | 98% | 250mg |
$135 | 2024-06-07 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1151-250mg |
Rhodium acetate |
42204-14-8 | 98% | 250mg |
¥605.0 | 2024-07-19 |
Rhodium acetate 関連文献
-
Sengodagounder Muthusamy,Thangaraju Karikalan Org. Biomol. Chem. 2014 12 9243
-
Leslie Ann Clarke,Aoife Ring,Alan Ford,Abhijeet S. Sinha,Simon E. Lawrence,Anita R. Maguire Org. Biomol. Chem. 2014 12 7612
-
Amy E. Shiely,Catherine N. Slattery,Alan Ford,Kevin S. Eccles,Simon E. Lawrence,Anita R. Maguire Org. Biomol. Chem. 2017 15 2609
-
Qing-Qing Cheng,Yongming Deng,Marianne Lankelma,Michael P. Doyle Chem. Soc. Rev. 2017 46 5425
-
5. Stereocontrol in the intramolecular Buchner reaction of diazoketonesAnita R. Maguire,N. Rachael Buckley,Patrick O’Leary,George Ferguson J. Chem. Soc. Perkin Trans. 1 1998 4077
42204-14-8 (Rhodium acetate) 関連製品
- 6046-93-1(Copper (II) Acetate Monohydrate)
- 62-54-4(Calcium acetate)
- 543-94-2(Strontium acetate)
- 1066-30-4(Chromium(III) acetate)
- 71-48-7(Cobalt acetate)
- 5743-04-4((acetyloxy)cadmio acetate dihydrate)
- 6080-56-4(Lead acetate trihydrate)
- 546-89-4(Lithium acetate)
- 557-34-6(Zinc acetate)
- 6018-89-9(Nickel(II) Acetate Tetrahydrate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:42204-14-8)醋酸铑

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:42204-14-8)Rhodium acetate

清らかである:99%/99%
はかる:1g/5g
価格 ($):291.0/1453.0